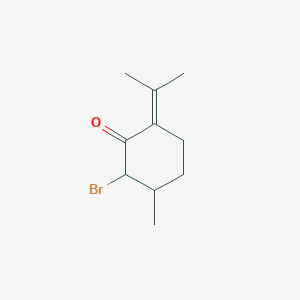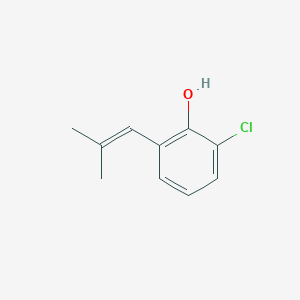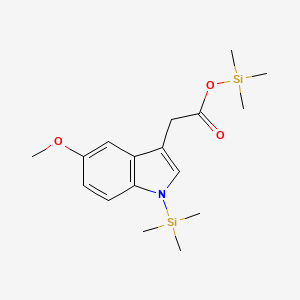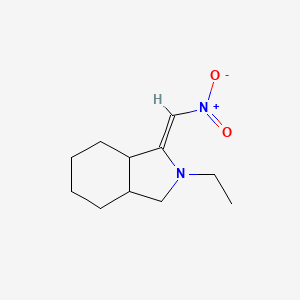
Ethyl trideca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trideca-2,4-dienoate is a conjugated dienoic ester, which means it contains two double bonds separated by a single bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl trideca-2,4-dienoate can be synthesized through several methods, including:
Pd-catalyzed alkenylation (Negishi coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates to achieve high stereoisomeric purity.
Suzuki coupling: This method uses conventional alkoxide and carbonate bases, although it may result in slightly lower stereoisomeric purity compared to the Negishi coupling.
Heck alkenylation: This method is satisfactory for synthesizing certain isomers but may have limitations in achieving high purity.
Horner-Wadsworth-Emmons and Still-Gennari olefinations: These methods are also used but have limited scopes and may not achieve high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of Pd-catalyzed alkenylation is particularly favored due to its high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl trideca-2,4-dienoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl trideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For example, as a flavoring agent, it interacts with taste receptors to impart a specific taste. As a fragrance, it interacts with olfactory receptors to produce a pleasant smell. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl trideca-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar structure but differs in the length of the carbon chain.
Ethyl deca-2,4-dienoate:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
54977-79-6 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
ethyl trideca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
LRUYVETUZUWKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)

![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)





